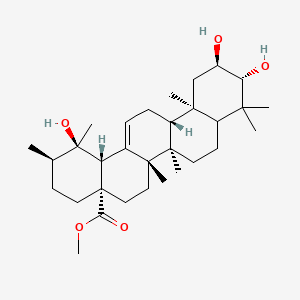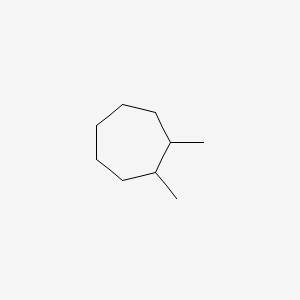
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL is a chemical compound with the molecular formula C9H18N2O2. . This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with a piperazine moiety, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL typically involves the reaction of tetrahydrofuran derivatives with piperazine derivatives under specific conditions. One common method involves the use of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Wissenschaftliche Forschungsanwendungen
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine moiety but differs in its overall structure and properties.
4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-b]pyridin-3-yl]benzamide: This compound has a more complex structure and different applications. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with a piperazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10295-99-5 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.255 |
Synonyme |
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




